N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Description
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is an intriguing compound often explored for its unique structure and potential applications in various scientific fields. Its molecular framework consists of a piperazine core flanked by thiazole rings, making it a subject of interest for researchers studying heterocyclic compounds.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S2/c1-11-16-12(9-23-11)7-19-3-5-20(6-4-19)15(21)18-14-17-13(8-22-2)10-24-14/h9-10H,3-8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZKHFLTLTTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)NC3=NC(=CS3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide generally involves a multi-step process:
Formation of Thiazole Rings: : Starting with the formation of the 1,3-thiazole ring through a cyclization reaction involving amines and carbon disulfide in the presence of an acid catalyst.
Substitution Reactions: : Introduction of methoxymethyl and methyl groups to the thiazole rings through nucleophilic substitution reactions.
Piperazine Integration: : The final step involves coupling the modified thiazole rings to a piperazine core using carbamate formation under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial-scale production may employ a continuous flow reactor system to optimize yield and purity while reducing reaction time. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: : Reduction of the compound can be achieved using agents like sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitution reactions occur primarily at the thiazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, often in an aqueous solution.
Reduction: : Sodium borohydride in methanol.
Substitution: : Various halides and acids depending on the desired substitution.
Major Products Formed
The major products from these reactions include various oxidized or reduced forms of the compound and substituted derivatives with varying functional groups attached to the thiazole rings.
Scientific Research Applications
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is used extensively in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Researchers study its potential as a biochemical probe due to its interactions with various enzymes and receptors.
Medicine: : It is evaluated for its potential therapeutic effects, particularly in modulating neurological pathways.
Industry: : Used in the development of novel materials with specific properties such as improved thermal stability.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, often inhibiting or activating specific pathways. For example, in biological systems, it may bind to enzyme active sites, modulating their activity through competitive inhibition or allosteric regulation.
Comparison with Similar Compounds
When compared to other piperazine and thiazole-based compounds, N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is unique due to its dual thiazole ring structure, which provides enhanced stability and specific binding characteristics.
Similar Compounds
Piperazine derivatives with single thiazole rings.
Other carbamate-linked heterocyclic compounds.
Thiazole derivatives with different substitution patterns.
This compound stands out because of its distinctive dual-thiazole framework and the functional versatility it offers in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
